molecular formula C16H13NO2 B2729092 2-Amino-2-anthracen-9-ylacetic acid CAS No. 1259956-30-3

2-Amino-2-anthracen-9-ylacetic acid

Cat. No.: B2729092
CAS No.: 1259956-30-3
M. Wt: 251.285
InChI Key: IINMAOAZNKNHNK-UHFFFAOYSA-N
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Description

2-Amino-2-anthracen-9-ylacetic acid is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an amino group and a carboxylic acid group attached to the anthracene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-anthracen-9-ylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, which is commercially available.

    Nitration: Anthracene is nitrated to form 9-nitroanthracene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group in 9-nitroanthracene is reduced to an amino group, yielding 9-aminoanthracene. This reduction can be achieved using reagents such as tin and hydrochloric acid or catalytic hydrogenation.

    Carboxylation: The final step involves the carboxylation of 9-aminoanthracene to introduce the carboxylic acid group, forming this compound. This can be done using chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-anthracen-9-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the amino group or the anthracene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring or the amino group.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

    Condensation: Reagents like thionyl chloride, carbodiimides, and acid anhydrides are used for condensation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized anthracene derivatives.

    Reduction: Reduced aminoanthracene derivatives.

    Substitution: Substituted anthracene derivatives with various functional groups.

    Condensation: Amides, esters, and other condensation products.

Scientific Research Applications

2-Amino-2-anthracen-9-ylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-anthracen-9-ylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, oxidative stress responses, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoanthracene: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    2-Aminoanthracene: Similar structure but without the additional carboxylic acid group.

    Anthracene-9-carboxylic acid: Lacks the amino group, limiting its reactivity in certain contexts.

Uniqueness

2-Amino-2-anthracen-9-ylacetic acid is unique due to the presence of both amino and carboxylic acid groups on the anthracene core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-2-anthracen-9-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINMAOAZNKNHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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